1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

Inositol Phosphate Synthesis Protecting Group Strategy Chemoselectivity

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂, Markiewicz reagent) is a bifunctional silylating agent and a member of the 1,3-dihalo-1,1,3,3-tetraalkyldisiloxane class of protecting group reagents. It is a colorless liquid with a molecular weight of 315.43 g/mol, a boiling point of 70 °C at 0.5 mmHg, a density of 0.986 g/mL at 25 °C, and a refractive index of 1.46.

Molecular Formula C12H28Cl2OSi2
Molecular Weight 315.42 g/mol
CAS No. 69304-37-6
Cat. No. B032465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
CAS69304-37-6
Synonyms1,1,3,3-Tetraisopropyl-1,3-dichlorodisiloxane;  1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane;  1,3-Dichlorotetraisopropyldisiloxane;  TIPDS-Cl2;  Tetraisopropyldisiloxane-1,3-diyl Dichloride
Molecular FormulaC12H28Cl2OSi2
Molecular Weight315.42 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl
InChIInChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3
InChIKeyDDYAZDRFUVZBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (CAS 69304-37-6): Technical Specifications and Primary Utility


1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂, Markiewicz reagent) is a bifunctional silylating agent and a member of the 1,3-dihalo-1,1,3,3-tetraalkyldisiloxane class of protecting group reagents [1]. It is a colorless liquid with a molecular weight of 315.43 g/mol, a boiling point of 70 °C at 0.5 mmHg, a density of 0.986 g/mL at 25 °C, and a refractive index of 1.46 [2]. Its defining structural feature is a reactive Si–O–Si core bearing two terminal chloro substituents and four bulky isopropyl groups, which impart both the capacity for bidentate chelation and significant steric hindrance . This reagent is most prominently employed for the simultaneous and selective protection of the 3′- and 5′-hydroxyl functions of ribonucleosides, forming a stable, cyclic 8-membered disiloxane-1,3-diyl bridge [1].

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (CAS 69304-37-6): Why Monofunctional Silyl Chlorides Are Not Substitutable


Procurement specialists and research chemists cannot interchangeably substitute monofunctional silyl chlorides such as TBDPSCl, TIPSCl, or TMSCl for TIPDSCl₂ in critical synthetic pathways. TIPDSCl₂ is a bidentate, cyclic protecting group reagent that simultaneously engages two hydroxyl groups in a single molecular event, whereas monofunctional silyl chlorides protect each hydroxyl independently, requiring two separate additions and often yielding complex mixtures of regioisomers [1]. This bifunctionality enables the selective, one-step protection of the 3′- and 5′-hydroxyls of ribonucleosides—a transformation that is not achievable with comparable efficiency or selectivity using monodentate alternatives [2]. Furthermore, the 8-membered disiloxane-1,3-diyl bridge formed by TIPDSCl₂ exhibits a unique stability profile and orthogonal deprotection behavior that is intrinsically different from that of acyclic trialkylsilyl ethers, directly impacting downstream reaction compatibility and overall yield [3].

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (CAS 69304-37-6): Quantified Differential Performance vs. Closest Analogs


1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane Exhibits Superior Chemoselectivity for 1,3-Diol Protection on myo-Inositol Compared to Other Electrophiles

In a systematic study evaluating electrophiles for the direct protection of myo-inositol, TIPDSCl₂ (referred to as TIPSCl) demonstrated superior chemoselectivity, yielding almost exclusively the 1,6:3,4-di-TIPS protected derivative in 66% isolated yield [1]. This contrasts sharply with other electrophiles tested under analogous conditions, which produced complex mixtures of regioisomers and significantly lower yields of the desired bis-protected product [1].

Inositol Phosphate Synthesis Protecting Group Strategy Chemoselectivity

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane-Derived Disiloxane-1,3-diyl Group Demonstrates Enhanced Acid Stability Compared to Acyclic Trialkylsilyl Ethers

The cyclic disiloxane-1,3-diyl protecting group derived from TIPDSCl₂ exhibits greater stability toward acidic conditions compared to standard acyclic trialkylsilyl ethers such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) [1]. The greater number of electron-withdrawing oxygen and chlorine substituents in the disiloxane system contributes to this enhanced acid resistance, while simultaneously increasing susceptibility to fluoride-mediated cleavage, providing a valuable orthogonal deprotection strategy in complex molecule synthesis [1].

Silyl Ether Stability Orthogonal Deprotection Acid Sensitivity

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane Enables Quantitative Simultaneous Protection of Ribonucleoside 3′- and 5′-Hydroxyls, a Transformation Inaccessible to Monofunctional Silyl Chlorides

Reaction of TIPDSCl₂ with ribonucleosides in pyridine quantitatively yields the corresponding 3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl) protected nucleoside in a single step [1]. This transformation is not achievable with monofunctional silyl chlorides such as TBDPSCl, TIPSCl, or TMSCl, which, when used even in excess, lead to mixtures of mono- and di-silylated products and require stepwise protection/deprotection sequences to achieve the same regioisomeric purity [2].

Nucleoside Synthesis Bifunctional Silylation Regioselective Protection

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane Facilitates Selective Deprotection of Bistriflate Intermediates via Controlled Fluoride-Mediated Cleavage

In the synthesis of novel dihydroxydiphosphine ligands, the treatment of tetraol 24 with excess TIPDSCl₂ yields a bis-capped derivative 9 bearing two independent disiloxane-1,3-diyl bridges [1]. Crucially, treatment of 9 with precisely 0.5 molar equivalents of tetrabutylammonium fluoride (TBAF) selectively removes only one of the two disiloxane bridges, generating diol 10 in a controlled, regioselective manner [1]. This contrasts with the behavior of acyclic silyl ethers (e.g., TBDMS, TBDPS), which generally exhibit less predictable and more concentration-dependent deprotection profiles, often leading to mixtures of partially and fully deprotected products [2].

Regioselective Deprotection Bistriflate Synthesis Supramolecular Chemistry

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (CAS 69304-37-6): Validated Application Scenarios Driven by Differential Performance


Simultaneous 3′,5′-Protection in Ribonucleoside Analogue Synthesis

The definitive, single-step protection of the 3′- and 5′-hydroxyl groups of ribonucleosides with TIPDSCl₂ [1] is a cornerstone transformation in the synthesis of modified nucleosides, oligonucleotides, and antiviral prodrugs . This application directly leverages the bifunctional nature of the reagent to reduce step count and improve overall yield compared to sequential monoprotection strategies.

Regioselective Protection of myo-Inositol for Inositol Phosphate Synthesis

TIPDSCl₂ provides the highest reported chemoselectivity for the direct, single-step protection of myo-inositol, yielding the 1,6:3,4-di-TIPS derivative in 66% yield as the almost exclusive product [2]. This selectivity is unmatched by other electrophiles and is essential for the efficient synthesis of myo-inositol 1,3,4,6-tetrakisphosphate and related signaling molecule probes.

Orthogonal Protection/Deprotection Sequences in Complex Natural Product Synthesis

The unique stability profile of the disiloxane-1,3-diyl group—exhibiting greater acid stability than TBDMS/TBDPS ethers while remaining highly susceptible to fluoride-mediated cleavage [3]—enables orthogonal protecting group strategies. This property is critical for executing chemo- and regioselective transformations on densely functionalized carbohydrate and polyketide intermediates.

Stoichiometrically Controlled Deprotection in Supramolecular Building Block Assembly

The ability to selectively remove one of two disiloxane bridges from a bis-capped tetraol intermediate using precisely 0.5 equivalents of TBAF [4] provides a level of control that is not reliably achieved with acyclic silyl ethers. This stoichiometric precision is essential for the stepwise synthesis of bistriflates and other advanced intermediates used in ligand design and supramolecular host-guest chemistry.

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